An In-Depth Technical Guide to (S)-3-Cyclopropylmorpholine: Structure, Properties, and Synthetic Strategies for Drug Discovery
An In-Depth Technical Guide to (S)-3-Cyclopropylmorpholine: Structure, Properties, and Synthetic Strategies for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Cyclopropylmorpholine is a chiral saturated heterocycle that has garnered significant interest in medicinal chemistry. Its unique combination of a conformationally constrained cyclopropyl group and the favorable physicochemical properties of the morpholine ring makes it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of (S)-3-Cyclopropylmorpholine. Furthermore, it details a representative enantioselective synthetic route and discusses its applications as a key intermediate in the development of innovative drug candidates.
Introduction: The Strategic Importance of the Cyclopropylmorpholine Scaffold
The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic profile of drug candidates by enhancing aqueous solubility and metabolic stability.[1][2][3] The introduction of a cyclopropyl group at the 3-position introduces a degree of conformational rigidity and a specific three-dimensional architecture.[4] The (S)-enantiomer, in particular, allows for precise stereochemical interactions with biological targets, a critical aspect of modern drug design. This guide aims to provide a detailed technical resource for researchers leveraging (S)-3-Cyclopropylmorpholine in their drug discovery programs.
Molecular Structure and Chemical Identity
(S)-3-Cyclopropylmorpholine is a substituted morpholine with a cyclopropyl group at the C3 position, creating a chiral center.
Chemical Identifiers:
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IUPAC Name: (3S)-3-cyclopropylmorpholine
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CAS Number: 1270264-56-6[5]
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Molecular Formula: C₇H₁₃NO[5]
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InChI Key: KLFPQNHKRHERBF-JLDDOWRYNA-N[6]
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SMILES: C1CC1[C@H]2COCCN2
Below is a 2D representation of the molecular structure of (S)-3-Cyclopropylmorpholine.
Caption: 2D Structure of (S)-3-Cyclopropylmorpholine.
Physicochemical Properties
The physicochemical properties of (S)-3-Cyclopropylmorpholine are crucial for its handling, formulation, and behavior in biological systems. Below is a table summarizing its key properties.
| Property | Value | Source |
| Molecular Weight | 127.18 g/mol | [7] |
| Appearance | Colorless to light yellow liquid (Predicted) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in water and common organic solvents (Predicted) | N/A |
| pKa (of conjugate acid) | ~8.5 (Predicted for morpholine nitrogen) | [8] |
| LogP | 0.2 (Predicted for racemate) | [7] |
Stereochemistry and Conformational Analysis
The stereochemistry at the C3 position is critical for the biological activity of molecules incorporating this scaffold. The (S)-configuration dictates a specific spatial arrangement of the cyclopropyl group relative to the morpholine ring. The morpholine ring typically adopts a chair conformation to minimize steric strain. The cyclopropyl group can exist in either an equatorial or axial position, with the equatorial conformation generally being more stable.
Synthesis and Purification
Representative Synthetic Workflow:
A plausible and efficient method for the enantioselective synthesis of 3-substituted morpholines involves a tandem sequential one-pot reaction employing hydroamination and asymmetric transfer hydrogenation.[9]
Caption: Representative synthetic workflow for (S)-3-Cyclopropylmorpholine.
Detailed Experimental Protocol (Representative):
This protocol is a representative example based on general methods for morpholine synthesis and should be optimized for specific laboratory conditions.
Step 1: Synthesis of (S)-1-Cyclopropyl-2-((2-hydroxyethyl)amino)ethanol
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To a solution of (S)-2-amino-2-cyclopropylethanol (1.0 eq) in a suitable solvent such as ethanol, add 2-bromoethanol (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield (S)-1-cyclopropyl-2-((2-hydroxyethyl)amino)ethanol.
Step 2: Intramolecular Cyclization
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Dissolve the amino alcohol from the previous step (1.0 eq) in a high-boiling point solvent such as toluene.
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Add a catalytic amount of a strong acid, for example, sulfuric acid.
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Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
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Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Cool the reaction mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent like ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
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Purify the crude (S)-3-Cyclopropylmorpholine by vacuum distillation or column chromatography to obtain the final product of high purity.
Spectroscopic Analysis (Predicted)
Due to the lack of publicly available experimental spectra, this section provides predicted spectroscopic data based on the known structure of (S)-3-Cyclopropylmorpholine. These predictions are generated using computational models and serve as a guide for characterization.[5][6]
¹H NMR (Predicted, CDCl₃, 400 MHz):
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δ 3.80-3.95 (m, 2H): Protons on C5 (adjacent to oxygen).
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δ 3.60-3.75 (m, 1H): Proton on C2 (adjacent to nitrogen).
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δ 2.80-3.00 (m, 2H): Protons on C6 (adjacent to nitrogen).
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δ 2.60-2.75 (m, 1H): Proton on C2 (adjacent to nitrogen).
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δ 2.40-2.50 (m, 1H): Proton on C3.
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δ 1.50-1.80 (br s, 1H): NH proton.
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δ 0.80-1.00 (m, 1H): Methine proton of the cyclopropyl ring.
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δ 0.40-0.60 (m, 2H): Methylene protons of the cyclopropyl ring.
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δ 0.10-0.30 (m, 2H): Methylene protons of the cyclopropyl ring.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
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δ 70.5: C5
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δ 68.0: C3
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δ 50.0: C2
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δ 46.5: C6
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δ 12.0: Cyclopropyl CH
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δ 4.0: Cyclopropyl CH₂
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δ 3.0: Cyclopropyl CH₂
Infrared (IR) Spectroscopy (Predicted):
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3350-3250 cm⁻¹ (broad): N-H stretching vibration.
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3080-3000 cm⁻¹ (weak): C-H stretching of the cyclopropyl group.
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2950-2850 cm⁻¹ (strong): C-H stretching of the morpholine ring.
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1120-1080 cm⁻¹ (strong): C-O-C stretching vibration.
Mass Spectrometry (Predicted Fragmentation):
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 127. Key fragmentation patterns would likely involve the loss of the cyclopropyl group, cleavage of the morpholine ring, and alpha-cleavage adjacent to the nitrogen and oxygen atoms.[2][3]
Applications in Medicinal Chemistry
(S)-3-Cyclopropylmorpholine is a valuable intermediate in the synthesis of complex biologically active molecules. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties.
Role as a Pharmacophore:
The morpholine ring can act as a hydrogen bond acceptor and its basic nitrogen can form salt bridges, while the cyclopropyl group can engage in hydrophobic interactions and provide conformational constraint. This combination is beneficial for targeting a wide range of biological receptors and enzymes.
Example Application in Drug Discovery Workflow:
The diagram below illustrates a conceptual workflow where (S)-3-Cyclopropylmorpholine is used as a building block in a drug discovery program.
Caption: Conceptual workflow for the use of (S)-3-Cyclopropylmorpholine in drug discovery.
While specific drug candidates containing this exact fragment are often proprietary, a search of patent literature reveals its use in the synthesis of inhibitors for various therapeutic targets, including kinases and proteases.
Safety and Handling
As with all laboratory chemicals, (S)-3-Cyclopropylmorpholine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the racemic mixture, GHS hazard statements indicate that it may be a combustible liquid, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[7] Similar precautions should be taken for the (S)-enantiomer.
References
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(S)-3-CyclopropylMorpholine-1270264-56-6 - Thoreauchem. Available at: [Link]
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Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. Available at: [Link]
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Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. European Journal of Medicinal Chemistry, 191, 112148. Available at: [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(21), 9721–9758. Available at: [Link]
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